5-(4-chlorophenyl)-2-methyl-N-(1,3-thiazol-2-yl)furan-3-carboxamide
Description
Properties
IUPAC Name |
5-(4-chlorophenyl)-2-methyl-N-(1,3-thiazol-2-yl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S/c1-9-12(14(19)18-15-17-6-7-21-15)8-13(20-9)10-2-4-11(16)5-3-10/h2-8H,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKHLBHEOYTNRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(4-chlorophenyl)-2-methyl-N-(1,3-thiazol-2-yl)furan-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C16H12ClN3O3S
- Molecular Weight : 361.8028 g/mol
- CAS Number : 921865-70-5
The presence of a thiazole ring, a furan moiety, and a chlorophenyl group contributes to its biological properties.
Antitumor Activity
Research indicates that thiazole-containing compounds exhibit significant antitumor activity. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell lines. The structure-activity relationship suggests that the thiazole ring is crucial for cytotoxic effects, with IC50 values often lower than that of standard chemotherapeutics like doxorubicin .
Table 1: Antitumor Activity of Thiazole Derivatives
Antimicrobial Activity
The compound's antimicrobial properties have also been evaluated, with significant activity against various pathogens. Studies have demonstrated that derivatives of thiazole exhibit minimum inhibitory concentrations (MIC) in the range of 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis.
Table 2: Antimicrobial Efficacy
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| 7b | Staphylococcus aureus | 0.22 |
| 7b | Staphylococcus epidermidis | 0.25 |
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells.
- Induction of Apoptosis : It promotes programmed cell death through modulation of apoptotic pathways.
- Antimicrobial Action : The compound interferes with bacterial cell wall synthesis and biofilm formation.
Case Studies
Several studies have highlighted the efficacy of this compound in different biological contexts:
- Study on Cancer Cells : A study published in MDPI demonstrated that compounds with similar structures significantly inhibited the growth of glioblastoma and melanoma cells, suggesting broad-spectrum anticancer potential .
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties, revealing that certain derivatives showed potent activity against resistant strains of bacteria, indicating potential for therapeutic applications in infectious diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Furan Carboxamides
5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-methyl-N-(1,3-thiazol-2-yl)furan-3-carboxamide (CAS: 876873-82-4)
- Structural Differences : The phenyl ring at position 5 is substituted with both chlorine and trifluoromethyl groups (2-chloro-5-trifluoromethyl vs. 4-chlorophenyl).
- Molecular Weight: Higher molecular weight (386.78 g/mol vs. ~363.9 g/mol for the target compound) due to the trifluoromethyl group.
- Biological Relevance : Such substitutions may improve metabolic stability but could increase steric hindrance .
2-Methyl-N-(1-(4-(trifluoromethyl)benzyl)-1H-indazol-3-yl)furan-3-carboxamide
- Structural Differences : The thiazole-2-yl group is replaced with a benzyl-indazole moiety, introducing bulkier aromatic systems.
- Bioactivity: The indazole core may engage in π-π stacking or hydrogen bonding distinct from thiazole-based interactions .
N-(4-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)phenyl)-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide
- Structural Differences : Incorporates a 1,2,4-oxadiazole ring linked to a 4-chlorophenyl group and a pyrrolidine moiety.
- Impact on Properties :
Thiazole-Linked Carboxamides
N-[5-(2,4-Dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (Compound 5f)
- Structural Differences : Thiophene replaces the furan core, and a 2,4-dichlorobenzyl group is attached to the thiazole.
- Impact on Properties: Aromaticity: Thiophene’s higher aromaticity may enhance π-π interactions. Biological Activity: Demonstrated significant cytotoxic effects, suggesting dichloro substitution enhances potency compared to mono-chloro derivatives .
5-(2-Chlorophenyl)-2-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide (CAS: 1574480-01-5)
- Structural Differences : An ethyl linker separates the thiazole rings, and the furan is replaced with a thiazole.
- Impact on Properties :
Benzyl-Substituted Analogs
2,5-Dimethyl-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]furan-3-carboxamide (7c)
- Structural Differences : A 4-methylbenzyl group replaces the direct thiazole-linked carboxamide.
- Impact on Properties :
- Melting Point : Higher melting point (155–156°C) due to symmetric para-methyl substitution improving crystallinity.
- Steric Effects : The benzyl group may hinder interactions with flat binding sites compared to the target compound’s planar structure .
Q & A
Q. What synthetic methodologies are recommended for preparing 5-(4-chlorophenyl)-2-methyl-N-(1,3-thiazol-2-yl)furan-3-carboxamide?
The synthesis typically involves cyclization and coupling reactions. A common approach includes:
- Step 1 : Reacting a substituted furan-3-carboxylic acid derivative with thiazol-2-amine under carbodiimide-mediated coupling (e.g., EDC or DCC) in anhydrous DMF or THF .
- Step 2 : Cyclization using POCl₃ as a catalyst under reflux conditions (90–100°C for 2–4 hours) to form the furan-thiazole scaffold .
- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization from DMSO/water mixtures .
Key Considerations : Optimize reaction time and temperature to avoid over-chlorination of the phenyl ring .
Q. How can the structural integrity of this compound be validated post-synthesis?
Use a combination of spectroscopic and crystallographic methods:
- ¹H/¹³C NMR : Confirm the presence of the 4-chlorophenyl group (δ ~7.4–7.6 ppm for aromatic protons) and thiazole NH (δ ~12.5 ppm) .
- X-ray Crystallography : Resolve bond lengths and angles (e.g., C–Cl bond ~1.74 Å, C–N bond ~1.34 Å) to verify stereochemistry .
- HRMS : Validate molecular weight (C₁₅H₁₁ClN₂O₂S; exact mass: 326.02 g/mol) with <2 ppm error .
Advanced Research Questions
Q. How can contradictory biological activity data in pharmacological assays be resolved?
Contradictions often arise from assay conditions or off-target effects. Mitigate these by:
- Dose-Response Studies : Test concentrations across a wide range (e.g., 1 nM–100 µM) to identify non-linear effects .
- Selectivity Profiling : Use kinase or receptor panels to rule out cross-reactivity with unrelated targets .
- Molecular Dynamics Simulations : Model binding interactions (e.g., with thiazole-binding enzymes) to explain activity variations .
Example : Inconsistent antifungal activity may stem from differential membrane permeability; address this using logP optimization (target: 2.5–3.5) .
Q. What strategies optimize synthetic yield while minimizing byproducts?
- Solvent Optimization : Replace DMF with acetonitrile for faster cyclization (yield increase from 55% to 78%) .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂ vs. FeCl₃) to reduce halogenation side reactions .
- Microwave-Assisted Synthesis : Reduce reaction time from 3 hours to 20 minutes, improving yield by 15% .
Data-Driven Approach : Design a response surface methodology (RSM) experiment to model interactions between temperature, solvent polarity, and catalyst loading .
Q. How should analytical methods be validated for quantifying this compound in biological matrices?
- HPLC : Use a C18 column (mobile phase: acetonitrile/0.1% formic acid; flow rate: 0.8 mL/min) with UV detection at 254 nm .
- LOQ/LOD : Establish limits of quantification (LOQ: 10 ng/mL) and detection (LOD: 3 ng/mL) via spike-recovery assays in plasma .
- Stability Testing : Assess degradation under light, temperature, and pH (e.g., t½ >24 hours at pH 7.4) .
Q. How can data contradictions in pharmacological target engagement be addressed?
- Orthogonal Assays : Confirm enzyme inhibition using both fluorescence-based (e.g., FRET) and radiometric assays .
- CRISPR Knockout Models : Validate target specificity in cell lines lacking the putative target protein .
- Metabolite Profiling : Rule out interference from metabolic byproducts (e.g., sulfoxide derivatives) using LC-MS/MS .
Q. What computational tools predict the compound’s reactivity in novel chemical environments?
- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Docking : Use AutoDock Vina to simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) .
- pKa Prediction : Employ MarvinSketch to estimate acidic/basic sites (e.g., thiazole NH pKa ~4.2) .
Q. How do structural modifications impact the compound’s pharmacokinetic profile?
- LogP Adjustments : Introduce hydrophilic groups (e.g., –OH or –COOH) to reduce logP from 3.8 to 2.1, enhancing solubility .
- Metabolic Stability : Replace the methyl group on the furan with a trifluoromethyl moiety to block CYP-mediated oxidation (t½ increase from 1.2 to 4.7 hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
